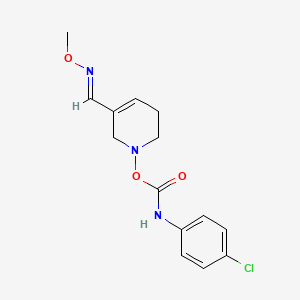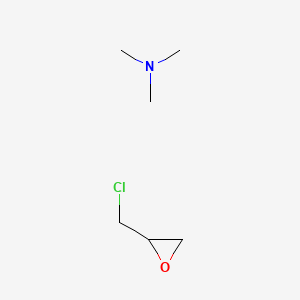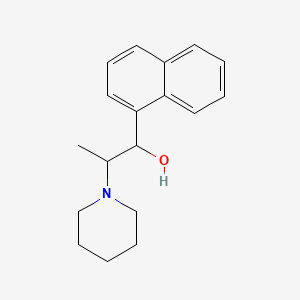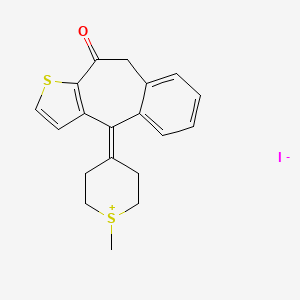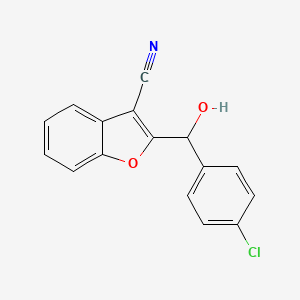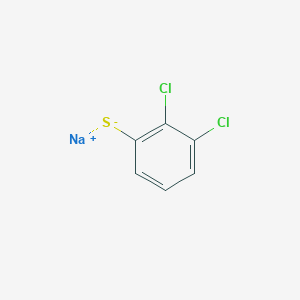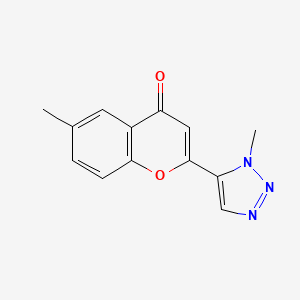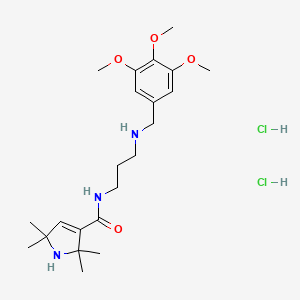
1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(3-(((3,4,5-trimethoxyphenyl)methyl)amino)propyl)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(3-(((3,4,5-trimethoxyphenyl)methyl)amino)propyl)-, dihydrochloride is a complex organic compound that belongs to the class of pyrrole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-carboxamide derivatives typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis or other cyclization methods.
Functionalization of the pyrrole ring: Introduction of the carboxamide group and other substituents through various organic reactions such as acylation, alkylation, and amination.
Purification: The final compound is purified using techniques like recrystallization, chromatography, or distillation.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch or continuous flow reactors: To control reaction parameters and improve efficiency.
Automated purification systems: For large-scale purification and isolation of the final product.
化学反应分析
Types of Reactions
1H-Pyrrole-3-carboxamide derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of functional groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents on the pyrrole ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while reduction may produce pyrrole alcohols or amines.
科学研究应用
1H-Pyrrole-3-carboxamide derivatives have a wide range of applications in scientific research, including:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Studied for their interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for their potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Used in the development of new materials, such as polymers and dyes.
作用机制
The mechanism of action of 1H-Pyrrole-3-carboxamide derivatives involves their interaction with specific molecular targets. These compounds can:
Bind to receptors: Modulate receptor activity, leading to changes in cellular signaling pathways.
Inhibit enzymes: Block enzyme activity, affecting metabolic processes.
Interact with DNA/RNA: Influence gene expression and protein synthesis.
相似化合物的比较
Similar Compounds
2-Phenyl-1H-pyrrole-3-carboxamide: Known for its activity as a 5-HT6 receptor inverse agonist.
N-methyl-1H-pyrrole-3-carboxamide: Used in various chemical and biological studies.
Uniqueness
1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(3-(((3,4,5-trimethoxyphenyl)methyl)amino)propyl)-, dihydrochloride is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other pyrrole derivatives.
属性
CAS 编号 |
93798-83-5 |
|---|---|
分子式 |
C22H37Cl2N3O4 |
分子量 |
478.4 g/mol |
IUPAC 名称 |
2,2,5,5-tetramethyl-N-[3-[(3,4,5-trimethoxyphenyl)methylamino]propyl]-1H-pyrrole-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C22H35N3O4.2ClH/c1-21(2)13-16(22(3,4)25-21)20(26)24-10-8-9-23-14-15-11-17(27-5)19(29-7)18(12-15)28-6;;/h11-13,23,25H,8-10,14H2,1-7H3,(H,24,26);2*1H |
InChI 键 |
NYVGDMRJEAMMMK-UHFFFAOYSA-N |
规范 SMILES |
CC1(C=C(C(N1)(C)C)C(=O)NCCCNCC2=CC(=C(C(=C2)OC)OC)OC)C.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


